2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide
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Overview
Description
2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a hydroxymethyl group, and an imidazolylidene-thiazole core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include carboxylic acid derivatives, dihydroimidazole derivatives, and substituted fluorophenyl compounds .
Scientific Research Applications
2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-chlorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide
- 2-[5-(4-bromophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide
- 2-[5-(4-methylphenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide
Uniqueness
The uniqueness of 2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide lies in its fluorophenyl group, which can enhance its binding affinity and selectivity towards specific molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
914266-57-2 |
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Molecular Formula |
C17H17FN4O2S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-1H-imidazol-5-yl]-N-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H17FN4O2S/c1-9(2)19-16(24)12-8-25-17(20-12)15-14(21-13(7-23)22-15)10-3-5-11(18)6-4-10/h3-6,8-9,23H,7H2,1-2H3,(H,19,24)(H,21,22) |
InChI Key |
OQGLHAJUGAWRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CSC(=N1)C2=C(N=C(N2)CO)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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